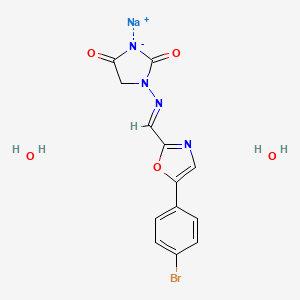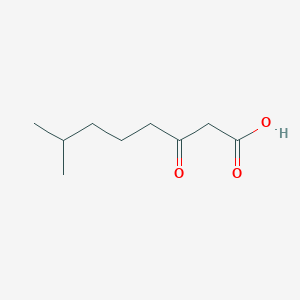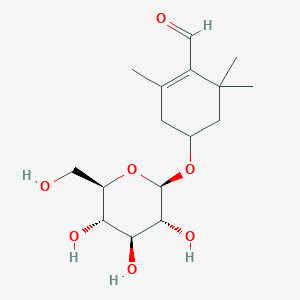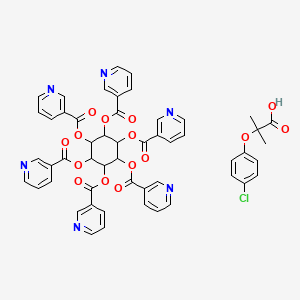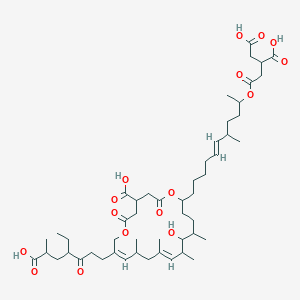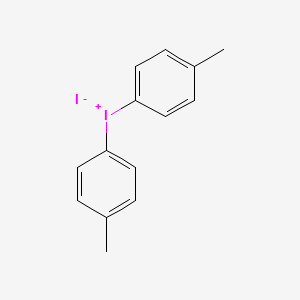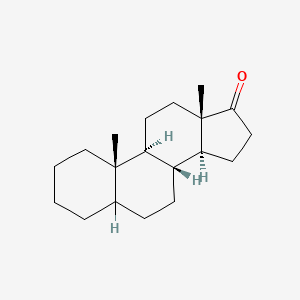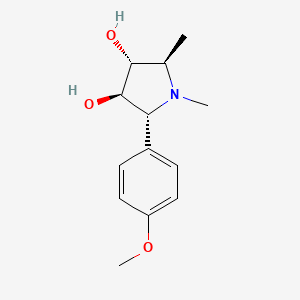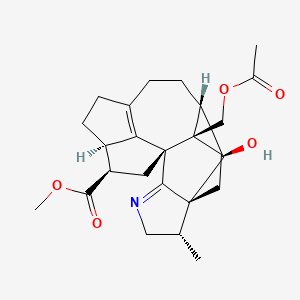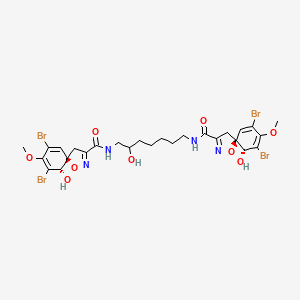
1,6-Dideoxynojirimycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5S)-2-Methylpiperidine-3,4,5-triol is a natural product found in Angylocalyx pynaertii with data available.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Approaches : Various synthetic methodologies have been explored for preparing 1,6-dideoxynojirimycin derivatives, which are significant as drug candidates. Notable methods include using α-amino aldehydes as key intermediates and employing dehydroamino acids to minimize protection-deprotection steps in carbohydrate chemistry (Gryko & Jurczak, 2002), (Choi, Shin, & Chun, 2000).
Preparation Techniques : Preparation techniques have been developed for sugar-derived 1,2-diamines, which are crucial in synthesizing this compound (Soengas & Silva, 2013).
Therapeutic Potential and Biological Activity
Glycosidase Inhibition : this compound and its derivatives have been identified as glycosidase inhibitors, showing potential therapeutic applications in diseases such as diabetes mellitus, tumor metastases, and AIDS (Bordier et al., 2003).
Enzyme Inhibition for Lysosomal Storage Disorders : Specific derivatives, like 2-acetamido-1,2-dideoxynojirimycin (DNJNAc), have been synthesized as potent and selective inhibitors of hexosaminidases, relevant for treating lysosomal storage disorders (de la Fuente et al., 2015).
Potential in Fungicide Development : Some derivatives of this compound, like 1,3-dideoxynojirimycin-3-yl glycosides, have been investigated as potential fungicides (Blattner, Furneaux, & Pakulski, 2006).
Inhibition of α-Rhamnosidase : Certain azasugars derived from this compound have shown inhibition against α-rhamnosidase, which could have implications in medicinal chemistry (Cho et al., 2011).
Anti-Cancer Potential : Research at the Institute for Drug Research (IDR) has included exploration into compounds related to this compound for potential anticancer agents (Kuszmann, 2001).
特性
CAS番号 |
73861-92-4 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-2-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChIキー |
VYOCYWDJTQRZLC-JGWLITMVSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](CN1)O)O)O |
SMILES |
CC1C(C(C(CN1)O)O)O |
正規SMILES |
CC1C(C(C(CN1)O)O)O |
同義語 |
1,6-dideoxynojirimycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


